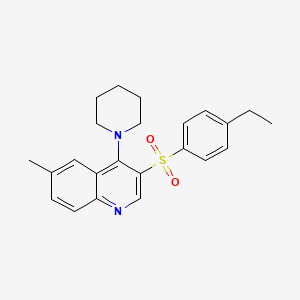

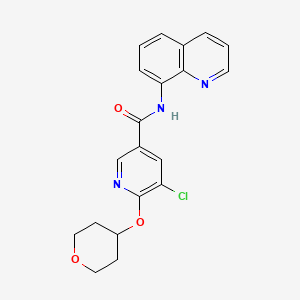

3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis

The molecular formula of 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is C22H24N2O2S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Physical And Chemical Properties Analysis

The average mass of 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is 380.503 Da and the monoisotopic mass is 380.155853 Da .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity Analysis

The exploration of antioxidant activities in various compounds is a significant field of study within pharmaceutical and medical research. In this context, assays like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests have been critical. These tests, alongside others such as the Cupric Reducing Antioxidant Power (CUPRAC) and the Ferric Reducing Antioxidant Power (FRAP), provide insights into the antioxidant capacities of compounds through mechanisms involving hydrogen atom transfer or electron transfer. The application of such assays to compounds like 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline can elucidate their potential antioxidative benefits, thereby contributing to the understanding of their roles in pharmacology and therapeutics (Munteanu & Apetrei, 2021).

Enzymatic Degradation of Organic Pollutants

The enzymatic approach to degrading organic pollutants, with the assistance of redox mediators, represents a promising application in environmental science. This methodology has been applied to decompose recalcitrant compounds found in industrial wastewater. Enzymes such as laccases and peroxidases, when combined with redox mediators, have shown significant efficiency in breaking down these stubborn pollutants. Such applications underscore the potential for integrating chemical compounds with specific functionalities, like those present in 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline, into environmental remediation strategies to enhance the degradation efficiency of hazardous organic compounds (Husain & Husain, 2007).

Central Nervous System (CNS) Drug Development

Research into the structural features of compounds that influence their binding affinity and selectivity at CNS receptors is vital. Arylcycloalkylamines, including phenylpiperidines and their arylalkyl substituents, have been identified as key pharmacophoric groups that enhance the potency and selectivity of agents targeting D2-like receptors. The exploration of these pharmacophoric groups in compounds such as 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline can lead to the development of new therapeutic agents with improved efficacy and selectivity for CNS applications (Sikazwe et al., 2009).

Eigenschaften

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-3-18-8-10-19(11-9-18)28(26,27)22-16-24-21-12-7-17(2)15-20(21)23(22)25-13-5-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFFLIFRXGNLNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone](/img/structure/B2807055.png)

![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)

![2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2807065.png)

![(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2807069.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807075.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2807077.png)